molecular formula C10H11BrO3 B1523240 3-Bromo-5-isopropoxybenzoic acid CAS No. 1119779-04-2

3-Bromo-5-isopropoxybenzoic acid

Cat. No.: B1523240
CAS No.: 1119779-04-2
M. Wt: 259.1 g/mol
InChI Key: NJBLBPFZZDTKTM-UHFFFAOYSA-N
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Description

3-Bromo-5-isopropoxybenzoic acid is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-propan-2-yloxybenzoic acid
Source PubChem
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InChI

InChI=1S/C10H11BrO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBLBPFZZDTKTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681822
Record name 3-Bromo-5-[(propan-2-yl)oxy]benzoic acid
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Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119779-04-2
Record name 3-Bromo-5-(1-methylethoxy)benzoic acid
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Record name 3-Bromo-5-[(propan-2-yl)oxy]benzoic acid
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Record name 3-Bromo-5-isopropoxybenzoic acid
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Nomenclature and Structural Context

The name 3-Bromo-5-isopropoxybenzoic acid itself provides a clear depiction of its chemical structure. Following the nomenclature rules set by the International Union of Pure and Applied Chemistry (IUPAC), the name systematically breaks down the molecule's components. The parent structure is benzoic acid, which consists of a benzene (B151609) ring attached to a carboxylic acid group.

The prefixes "3-Bromo" and "5-isopropoxy" indicate the substituents attached to the benzene ring and their specific locations. The carbon atom of the carboxylic acid is designated as position 1 on the ring. Consequently, a bromine atom is found at the third position, and an isopropoxy group (a propyl group linked via an oxygen atom) is at the fifth position. This specific arrangement of a halogen, an ether, and a carboxylic acid functional group on a central phenyl ring imparts the molecule with a desirable combination of reactivity and stability.

Key identifiers and properties of this compound are summarized in the table below.

IdentifierValue
IUPAC Name 3-bromo-5-propan-2-yloxybenzoic acid
CAS Number 1119779-04-2 chemcia.com
Molecular Formula C10H11BrO3 chemcia.combldpharm.com
Molecular Weight 259.10 g/mol chemcia.combldpharm.com
SMILES CC(C)OC1=CC(=CC(=C1)C(=O)O)Br uni.lu
InChIKey NJBLBPFZZDTKTM-UHFFFAOYSA-N uni.lu

Significance in Modern Organic Synthesis and Materials Science

The utility of 3-Bromo-5-isopropoxybenzoic acid in modern chemical research is substantial, primarily owing to its role as a versatile synthetic intermediate. bldpharm.com The presence of multiple functional groups allows for a variety of chemical transformations. The carboxylic acid group can readily undergo reactions such as esterification and amidation, while the carbon-bromine bond provides a handle for powerful cross-coupling reactions, like the Suzuki and Heck reactions, which are instrumental in forming new carbon-carbon bonds.

This strategic combination of reactive sites makes it a valuable precursor in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Medicinal chemists often utilize such "building blocks" to construct novel drug candidates with tailored properties. The isopropoxy group can also influence the molecule's physical properties, such as solubility and lipophilicity, which are critical parameters in drug design.

Beyond pharmaceuticals, this compound shows promise in the field of materials science. Its rigid aromatic core and functional handles allow for its incorporation into polymers and other macromolecules. Researchers in materials science are exploring its use in creating novel materials with specific electronic, optical, or thermal properties. For example, substituted benzoic acids are known precursors for liquid crystals and other functional organic materials.

Overview of Academic Research Trajectories

Direct Synthesis Approaches

Direct synthesis methods for this compound primarily involve the construction of the target molecule from precursors that already contain a significant portion of the final structure. These approaches are often favored for their efficiency and atom economy.

Oxidation of Related Benzaldehydes

The general transformation can be represented as follows:

Oxidation of 3-Bromo-5-isopropoxybenzaldehyde

The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or side reactions, particularly given the presence of the bromo and isopropoxy substituents on the aromatic ring.

Preparation via Analogous Routes from Substituted Hydroxybenzoic Acids

An alternative and frequently employed route involves the use of substituted hydroxybenzoic acids as starting materials. A key precursor in this approach is 3-Bromo-5-hydroxybenzoic acid. nih.govsigmaaldrich.com This intermediate can be synthesized and then subjected to an etherification reaction to introduce the isopropoxy group.

The synthesis of 3-Bromo-5-hydroxybenzoic acid itself can be accomplished through the bromination of 3-hydroxybenzoic acid. rasayanjournal.co.in The subsequent etherification with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base affords the desired this compound.

The reaction sequence is depicted below:

Synthesis from 3-Hydroxybenzoic Acid

This two-step process allows for the controlled introduction of both the bromo and isopropoxy groups at the desired positions on the benzoic acid ring.

Regioselective Control in Aromatic Bromination

The regioselectivity of the bromination step is a critical factor in the synthesis of this compound. The directing effects of the substituents on the aromatic ring play a pivotal role in determining the position of the incoming bromine atom. In the case of a precursor like 3-isopropoxybenzoic acid, the isopropoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director.

To achieve the desired 3-bromo substitution pattern, careful consideration of the reaction conditions and the choice of brominating agent is necessary. The use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst is a common method for aromatic bromination. However, to enhance regioselectivity, alternative brominating agents and methodologies can be employed. For instance, the use of N-bromosuccinimide (NBS) in the presence of a suitable catalyst or solvent system can offer greater control over the position of bromination. google.com

Furthermore, methods utilizing a bromide/bromate couple in an acidic aqueous medium have been shown to be effective for the regioselective bromination of certain aromatic compounds. rsc.org Such approaches can provide a milder and more selective alternative to traditional bromination methods. The precise control over the stoichiometry of the reagents and the reaction temperature is paramount to minimize the formation of unwanted isomers. nih.gov

Optimization of Synthetic Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that require careful tuning include the choice of solvent, reaction temperature, reaction time, and the nature and stoichiometry of the catalyst and reagents.

For the etherification of 3-Bromo-5-hydroxybenzoic acid, the selection of the base is critical. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various organic amines. The choice of solvent, often a polar aprotic solvent like dimethylformamide (DMF) or acetone, can significantly influence the reaction rate and yield. rasayanjournal.co.in

In the bromination step, the concentration of the reactants, the type of catalyst (if any), and the temperature must be carefully controlled to ensure high regioselectivity and prevent the formation of polybrominated byproducts. google.com Post-reaction workup and purification techniques, such as recrystallization or column chromatography, are also crucial for obtaining the final product in high purity.

Below is an interactive data table summarizing typical reaction parameters that can be optimized for the synthesis of this compound via the etherification of 3-Bromo-5-hydroxybenzoic acid.

ParameterOptionsConsiderations
Starting Material 3-Bromo-5-hydroxybenzoic acidPurity of the starting material is crucial for a clean reaction.
Isopropylating Agent 2-Bromopropane, 2-Iodopropane2-Iodopropane is more reactive but also more expensive.
Base K₂CO₃, Cs₂CO₃, NaHThe choice of base affects reaction time and temperature.
Solvent Acetone, DMF, Acetonitrile (B52724)The solvent should be inert to the reaction conditions and dissolve the reactants.
Temperature Room Temperature to RefluxHigher temperatures can increase the reaction rate but may lead to side products.
Reaction Time 1 to 24 hoursMonitored by TLC or HPLC to determine completion.

Considerations for Scalable Synthesis in Academic Contexts

Scaling up the synthesis of this compound from milligram to gram or multi-gram quantities in an academic laboratory presents several challenges. These include ensuring efficient heat transfer, managing the addition of reagents, and performing safe workup and purification procedures on a larger scale.

Key considerations for scalable synthesis include:

Reagent and Solvent Quantities: The cost and availability of starting materials and solvents become more significant at a larger scale.

Reaction Vessel: The size and type of the reaction flask must be appropriate to accommodate the larger volumes and allow for efficient stirring.

Temperature Control: Maintaining a consistent and controlled temperature is crucial, as exothermic or endothermic processes can be more pronounced at a larger scale. The use of an ice bath or a heating mantle with a temperature controller is often necessary.

Purification: Purification by column chromatography can become cumbersome and time-consuming for large quantities. Recrystallization is often a more practical and scalable purification method for solid products. The choice of a suitable recrystallization solvent system is critical for obtaining high purity and yield.

Safety: Handling larger quantities of chemicals requires stricter adherence to safety protocols, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.

By carefully considering these factors, the synthesis of this compound can be successfully scaled up in an academic research environment to provide sufficient quantities of this important chemical intermediate for further investigation and application.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into a variety of derivatives, facilitating the construction of more complex molecules.

Esterification Reactions for Intermediate Synthesis

Esterification, the conversion of the carboxylic acid to an ester, is a common strategy to protect the acidic proton or to create intermediates for further reactions. This transformation is typically achieved by reacting this compound with an alcohol in the presence of an acid catalyst or with a coupling agent.

For instance, the reaction of a carboxylic acid with an alcohol under acidic conditions is a standard method for ester formation. More advanced techniques might involve the use of reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction under milder conditions. These ester intermediates can then be used in subsequent reactions, such as Suzuki-Miyaura cross-couplings, where the ester group can prevent interference from the acidic proton of the carboxylic acid.

Table 1: Examples of Esterification Reactions
Reactant 1Reactant 2Catalyst/ReagentProduct
This compoundMethanol (B129727)Sulfuric Acid (H₂SO₄)Methyl 3-bromo-5-isopropoxybenzoate
This compoundEthanolThionyl Chloride (SOCl₂)Ethyl 3-bromo-5-isopropoxybenzoate

Amidation and Other Carboxylic Acid Derivatizations

Amidation, the formation of an amide from the carboxylic acid, is another crucial transformation. youtube.com This reaction is fundamental in the synthesis of many biologically active compounds and materials. The process generally involves activating the carboxylic acid, followed by reaction with an amine. youtube.com Common activating agents include thionyl chloride to form an acyl chloride, or coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (DCC). researchgate.net The sequence of reagent addition can significantly impact the reaction's outcome and yield. rsc.org

Beyond simple amidation, the carboxylic acid can be converted to other derivatives. For example, reaction with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can produce the corresponding acyl chloride, a highly reactive intermediate for various nucleophilic acyl substitution reactions.

Table 2: Examples of Amidation Reactions
Reactant 1Reactant 2Coupling Reagent/MethodProduct
This compoundAmmoniaEDC/HOBt3-Bromo-5-isopropoxybenzamide
This compoundAnilineDCCN-phenyl-3-bromo-5-isopropoxybenzamide

Cross-Coupling Reactions at the Bromine Substituent

The carbon-bromine bond on the aromatic ring is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. illinois.edu These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex biaryl and vinyl-aryl structures. illinois.eduwikipedia.org

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is valued for its mild reaction conditions, functional group tolerance, and the low toxicity of the boron-containing byproducts. nih.gov For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position. nih.govrsc.org The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency and can be tailored to the specific substrates being coupled. nih.govrsc.org

Table 3: Examples of Suzuki-Miyaura Cross-Coupling Reactions
Reactant 1Reactant 2 (Organoboron)Catalyst/LigandBaseProduct
This compoundPhenylboronic acidPd(PPh₃)₄Na₂CO₃5-Isopropoxybiphenyl-3-carboxylic acid
Methyl 3-bromo-5-isopropoxybenzoate(4-Methoxyphenyl)boronic acidPdCl₂(dppf)K₂CO₃Methyl 4'-methoxy-5-isopropoxybiphenyl-3-carboxylate
This compoundThiophen-2-ylboronic acidXPhosPdG2/XPhosK₃PO₄5-Isopropoxy-3-(thiophen-2-yl)benzoic acid

Heck Cross-Coupling Applications

The Heck reaction is another pivotal palladium-catalyzed C-C bond-forming reaction, which couples an aryl halide with an alkene to form a substituted alkene. nih.govlibretexts.org This reaction is particularly useful for the synthesis of styrenes and other vinyl-substituted aromatic compounds. scielo.br In the case of this compound or its derivatives, the Heck reaction allows for the introduction of a vinyl group at the 3-position. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand or a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to enhance reactivity, especially with less reactive aryl bromides. researchgate.netbeilstein-journals.org

Table 4: Examples of Heck Cross-Coupling Reactions
Reactant 1Reactant 2 (Alkene)Catalyst/LigandBaseProduct
This compoundStyrenePd(OAc)₂/P(o-tol)₃Et₃N5-Isopropoxy-3-styrylbenzoic acid
Methyl 3-bromo-5-isopropoxybenzoateButyl acrylatePd(OAc)₂NaOAcMethyl 3-(3-(butoxycarbonyl)vinyl)-5-isopropoxybenzoate

Sonogashira Coupling for Alkynylation

The Sonogashira reaction is a highly effective cross-coupling method for forming carbon-carbon (C-C) bonds between terminal alkynes and aryl or vinyl halides. researchgate.net This reaction, catalyzed by a combination of palladium and copper complexes, provides a direct route to introduce alkyne functionalities onto the aromatic ring of this compound. organic-chemistry.org The presence of the bromine atom on the aromatic core makes it a suitable substrate for this transformation.

The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine (e.g., triethylamine (B128534) or diethylamine), which can also serve as the solvent. organic-chemistry.org Modern protocols have been developed that allow the reaction to proceed in water, under aerobic conditions, and without the need for the copper co-catalyst, which simplifies the procedure and reduces its environmental impact. ucsb.edu A variety of palladium catalysts and ligands can be employed, with bulky, electron-rich phosphine ligands often proving effective for the coupling of aryl bromides. organic-chemistry.org

For this compound, the Sonogashira coupling would involve reacting it with a chosen terminal alkyne in the presence of a palladium catalyst (like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (such as CuI) as a co-catalyst, and an amine base. This would replace the bromine atom with the alkyne group, yielding a 3-alkynyl-5-isopropoxybenzoic acid derivative. The reaction is versatile and tolerates a wide range of functional groups on the alkyne partner. scirp.org

Table 1: Representative Sonogashira Coupling of an Aryl Bromide
Reactant 1Reactant 2Catalyst SystemBase/SolventConditionsProduct
This compoundTerminal Alkyne (R-C≡CH)Pd(PPh₃)₄, CuITriethylamineRoom Temp. to 65 °C3-(Alkynyl)-5-isopropoxybenzoic acid

Ullmann Coupling for Aryl Ether/Amine Formation

The Ullmann condensation is a classic copper-catalyzed reaction used to form carbon-oxygen (C-O) or carbon-nitrogen (C-N) bonds by coupling an aryl halide with an alcohol/phenol (B47542) or an amine, respectively. wikipedia.org While traditional Ullmann reactions required harsh conditions with high temperatures and stoichiometric amounts of copper, modern methods employ catalytic amounts of copper, often in conjunction with a ligand, allowing the reactions to proceed under much milder conditions. acs.orgacs.org

This compound can serve as the aryl halide component in these couplings.

Aryl Ether Formation (C-O Coupling): For the synthesis of diaryl ethers, this compound can be reacted with a phenol in the presence of a copper catalyst (e.g., CuI) and a ligand such as N,N-dimethylglycine or picolinic acid. acs.orgnih.gov The reaction is typically run in a polar solvent like dioxane or DMSO with a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) at temperatures around 90-110 °C. acs.org This method is effective for coupling with a variety of phenols, including sterically hindered ones. nih.gov

Aryl Amine Formation (C-N Coupling): Similarly, N-arylation can be achieved by coupling this compound with a primary or secondary amine. Ligands like N,N-dimethylglycine or various phenanthrolines can promote the copper-catalyzed reaction, enabling the formation of N-aryl amines under conditions that are significantly milder than the traditional Goldberg reaction. wikipedia.orgacs.org The choice of ligand and base is crucial for achieving high yields, and recent advancements have even enabled some couplings to occur at room temperature. organic-chemistry.org

Table 2: Representative Ullmann-type Coupling of an Aryl Bromide
Reactant 1Reactant 2 (Nucleophile)Catalyst SystemBaseSolventProduct Type
This compoundPhenol (Ar-OH)CuI / N,N-dimethylglycineCs₂CO₃DioxaneAryl Ether
This compoundAmine (R₂NH)CuI / L-prolineK₃PO₄DMSOAryl Amine

Reactions of the Isopropoxy Group

The isopropoxy group (–O–CH(CH₃)₂) in this compound is a robust ether linkage, but it can undergo specific chemical transformations, most notably cleavage (O-dealkylation) to reveal a hydroxyl group.

One effective method for the selective cleavage of isopropyl aryl ethers is the use of Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃). lookchem.comacs.org This reaction can be performed in a solvent like dichloromethane (B109758) at room temperature. lookchem.com A key advantage of this method is its potential for selectivity; it has been shown that AlCl₃ can cleave isopropyl aryl ethers while leaving methyl aryl ethers intact within the same molecule. lookchem.com This selectivity is attributed to the relative stability of the isopropyl carbocation that is formed during the cleavage mechanism. reddit.com The reaction typically involves treating the substrate with a slight excess of AlCl₃ per isopropoxy group, followed by an aqueous workup to yield the corresponding phenol. lookchem.com

In biological systems, O-dealkylation of aryl ethers is a common metabolic pathway catalyzed by cytochrome P450 (CYP) enzymes. washington.edunih.gov This oxidative process involves the hydroxylation of the carbon atom adjacent to the ether oxygen (the α-carbon). washington.edu For the isopropoxy group, this would lead to the formation of an unstable hemiacetal intermediate. This intermediate then spontaneously decomposes non-enzymatically to yield the phenol (3-bromo-5-hydroxybenzoic acid) and a ketone, acetone. washington.eduresearchgate.net

Derivatization Strategies for Analytical and Biological Studies

The functional groups of this compound, particularly the carboxylic acid moiety, provide a handle for chemical derivatization to support analytical and biological investigations.

For analytical purposes, especially in liquid chromatography-mass spectrometry (LC-MS), derivatization is a common strategy to enhance the ionization efficiency, chromatographic performance, and sensitivity of detection for carboxylic acids. researchgate.netacs.orgnih.gov The carboxyl group of this compound can be converted into an amide by reacting it with a suitable amine-containing reagent. For instance, coupling with a reagent like 4-bromo-N-methylbenzylamine introduces a readily ionizable tag and a characteristic bromine isotope pattern, facilitating clear identification and quantification in complex biological matrices. researchgate.nettulane.edu

In the context of biological studies, derivatization is a key strategy in drug discovery to modify the physicochemical properties of a lead compound and explore structure-activity relationships. nih.gov The carboxylic acid can be converted into a variety of other functional groups:

Amides: Reaction with primary or secondary amines, often using a coupling reagent, yields the corresponding N-substituted benzamides. youtube.comncert.nic.in This transformation can significantly alter properties like cell permeability and receptor binding affinity. nih.gov

Esters: Esterification of the carboxylic acid with various alcohols provides another class of derivatives. ncert.nic.inyoutube.com Esters are often explored as potential prodrugs, which can be hydrolyzed in vivo to release the active carboxylic acid. nih.gov

These derivatization strategies allow for the systematic modification of this compound to optimize its properties for specific applications, from sensitive analytical detection to enhanced biological activity. nih.govnih.gov

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-Bromo-5-isopropoxybenzoic acid. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons, the isopropoxy methine proton, and the isopropoxy methyl protons. The chemical shifts (δ) and coupling patterns of the aromatic protons are indicative of their relative positions on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, and the carbons of the isopropoxy group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.5 - 8.0115 - 135
Isopropoxy CH4.6 - 4.870 - 72
Isopropoxy CH₃1.3 - 1.421 - 23
Carboxyl C-165 - 170
C-Br-120 - 125
C-O (Aromatic)-155 - 160

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by distinct absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. The C-O stretching of the ether linkage and the C-Br stretching vibrations are also observable at their characteristic frequencies. The aromatic C-H and C=C stretching vibrations appear in their respective typical regions. Data for the related compound benzoic acid shows characteristic IR absorptions. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the aromatic ring and the symmetric stretching of the carboxylate group often give rise to strong Raman signals.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch (dimer)2500-3300 (broad)
Carboxylic AcidC=O Stretch~1700
EtherC-O Stretch1200-1300
Aromatic RingC=C Stretch1450-1600
Alkyl HalideC-Br Stretch500-600

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting fragmentation pattern can provide structural information. The molecular ion peak ([M]⁺) would be expected at m/z corresponding to the molecular weight of the compound. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺). Predicted mass-to-charge ratios for various adducts have been calculated. uni.lu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule with high confidence. This technique can distinguish between compounds with the same nominal mass but different elemental compositions.

Table 3: Predicted Mass Spectrometry Data for this compound (C₁₀H₁₁BrO₃)

Ion Predicted m/z
[M+H]⁺258.99645
[M+Na]⁺280.97839
[M-H]⁻256.98189

Data sourced from predicted values. uni.lu

Chromatographic Techniques for Purity and Analytical Assessment

Chromatographic methods are essential for assessing the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (often with an acid modifier like formic acid or acetic acid), is commonly employed. Detection is most frequently achieved using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, typically around the λmax of the aromatic system. Purity is determined by the peak area percentage of the main component. Stability-indicating HPLC methods have been developed for similar brominated benzoic acid derivatives. researchgate.net

Hyphenated Techniques (e.g., LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool. This hyphenated technique combines the separation capabilities of HPLC with the sensitive and selective detection of MS. LC-MS allows for the confirmation of the molecular weight of the eluting peak corresponding to this compound and can be used to identify and quantify impurities, even at trace levels. This is particularly useful for analyzing complex reaction mixtures or for stability studies.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single crystal X-ray diffraction study would provide accurate bond lengths, bond angles, and torsion angles. This technique also reveals the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules) and halogen bonding. While a specific crystal structure for this compound is not found in the provided search results, the methodology has been applied to other brominated organic compounds, revealing detailed structural information. researchgate.net The resulting crystallographic data, including unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates, provides an unambiguous confirmation of the molecular structure.

Computational Chemistry and Molecular Modeling of 3 Bromo 5 Isopropoxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 3-Bromo-5-isopropoxybenzoic acid. These methods, grounded in the principles of quantum mechanics, allow for the detailed analysis of the molecule's electronic structure.

Density Functional Theory (DFT) Studies for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, often utilizing functionals such as B3LYP, are employed to determine optimized geometries and various molecular parameters. researchgate.net For instance, studies on similar bromo-substituted benzoic acids have successfully used DFT with the 6-311++G(d,p) basis set to analyze ground state characteristics and generate theoretical infrared spectra. researchgate.net These calculations provide a robust understanding of the molecule's stability and electronic distribution.

Hartree-Fock (HF) Methods

Hartree-Fock (HF) methods represent an earlier, yet still valuable, approach to approximating the many-electron wavefunction. While DFT has become more prevalent due to its better handling of electron correlation, HF calculations are foundational and can offer important baseline information. The use of HF methods, particularly in conjunction with various basis sets, can provide insights into the electronic properties of the molecule, although they may be less accurate than DFT for certain characteristics. arxiv.org

Selection and Optimization of Basis Sets

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set. A basis set is a set of functions used to create the molecular orbitals. Common choices include Pople-style basis sets like 6-31G(d) or correlation-consistent basis sets. arxiv.orgsiesta-project.org The optimization of basis sets is a critical step to ensure that the computational model accurately represents the physical reality of the molecule. siesta-project.org For complex molecules, a double-zeta polarized (DZP) basis set is often sufficient to achieve a good description of the system. siesta-project.orgsiesta-project.org The process involves adjusting parameters to minimize the total energy of the system, thereby finding the most stable electronic configuration. siesta-project.org

Prediction and Analysis of Spectroscopic Data

Computational methods are instrumental in predicting and interpreting spectroscopic data. For this compound, theoretical calculations can generate vibrational (infrared and Raman) and electronic (UV-Visible) spectra. researchgate.netnih.gov By performing a normal mode analysis based on the optimized geometry, researchers can assign specific vibrational frequencies to the corresponding atomic motions within the molecule. researchgate.net These theoretical spectra can then be compared with experimental data to validate the computational model and gain a deeper understanding of the molecule's structural features.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgwikipedia.org These orbitals are key in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.orgyoutube.com The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's electronic transport properties and its susceptibility to electronic excitation. researchgate.net For this compound, analyzing the HOMO and LUMO can help predict its behavior in chemical reactions.

Table 1: Frontier Molecular Orbital Properties

ParameterDescription
HOMO Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
LUMO Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
Energy Gap The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.govuni-muenchen.de It provides a color-coded map of the electrostatic potential on the electron density surface. researchgate.netresearchgate.net Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. uni-muenchen.de For this compound, the MEP map can identify the reactive sites, such as the electron-rich oxygen atoms of the carboxyl and isopropoxy groups, and the regions of positive potential around the hydrogen atoms. nih.gov This information is invaluable for understanding intermolecular interactions and predicting the molecule's reactivity. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Theoretical Approach:

A common method for elucidating reaction mechanisms is through the use of Density Functional Theory (DFT). This approach allows for the calculation of the electronic structure of molecules and the exploration of potential energy surfaces for chemical reactions. By mapping the energy changes as reactants transform into products, chemists can identify the most likely reaction pathway.

Application to Synthesis:

The synthesis of this compound likely involves the bromination of an isopropoxybenzoic acid precursor or the etherification of a bromo-hydroxybenzoic acid. Computational modeling can be employed to investigate the mechanisms of these reactions. For instance, in an electrophilic aromatic substitution reaction like bromination, DFT calculations can help determine the preferred site of substitution (ortho, meta, or para to the existing substituents) by analyzing the electron density of the aromatic ring and the stability of the sigma complex intermediates. The isopropoxy group is an ortho-, para-director and the carboxylic acid group is a meta-director. Computational analysis would clarify the regioselectivity under specific reaction conditions.

Hypothetical Reaction Coordinate:

A hypothetical reaction coordinate for the bromination of 3-isopropoxybenzoic acid could be modeled to determine the activation energies for substitution at different positions. This would involve calculating the energies of the reactants, transition states, and products for each possible pathway. The pathway with the lowest activation energy would be the most kinetically favored.

While specific research on this exact reaction for this compound is not readily found, the principles of computational reaction mechanism elucidation are well-established and could provide significant insights.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are invaluable in drug discovery and materials science for predicting the characteristics of new molecules.

QSAR in the Context of Benzoic Acids:

QSAR studies on substituted benzoic acids have been conducted to predict various activities, including toxicity. For instance, research has shown that the toxicity of benzoic acids to certain organisms can be correlated with descriptors like the octanol-water partition coefficient (logP) and the acid dissociation constant (pKa). The presence of different substituents, such as a bromine atom and an isopropoxy group, will influence these properties and thus the predicted activity. The Hammett substituent constant (σ) is a key parameter in such studies, quantifying the electron-donating or electron-withdrawing nature of a substituent, which in turn affects the reactivity and properties of the molecule. youtube.com

QSPR for Physicochemical Properties:

QSPR models can be used to predict a wide range of physicochemical properties for this compound. These properties are crucial for understanding its behavior in various environments and for designing experimental procedures. Predicted properties for this compound are available from databases like PubChem. uni.lu

Table of Predicted Physicochemical Properties for this compound

PropertyPredicted ValueSource
Molecular FormulaC10H11BrO3PubChem uni.lu
Molecular Weight259.1 g/mol PubChem
XLogP32.9PubChem uni.lu
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count3PubChem
Exact Mass257.98917 g/mol PubChem uni.lu
Monoisotopic Mass257.98917 g/mol PubChem uni.lu
Topological Polar Surface Area46.5 ŲPubChem
Heavy Atom Count14PubChem
Formal Charge0PubChem
Complexity225PubChem
Isotope Atom Count0PubChem
Defined Atom Stereocenter Count0PubChem
Undefined Atom Stereocenter Count0PubChem
Defined Bond Stereocenter Count0PubChem
Undefined Bond Stereocenter Count0PubChem
Covalently-Bonded Unit Count1PubChem
Compound Is CanonicalizedYesPubChem

This data is computationally predicted and not from experimental measurements.

The development of specific QSAR/QSPR models for this compound would require a dataset of structurally related compounds with experimentally determined activities or properties. By applying statistical methods like multiple linear regression or machine learning algorithms, a predictive model could be constructed.

Molecular Dynamics Simulations (if applicable for interactions)

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This technique can provide detailed insights into the behavior of this compound in various environments, such as in solution or interacting with a biological target.

Behavior in Solution:

MD simulations can be used to study the self-association of this compound molecules in different solvents. ucl.ac.ukacs.org For example, in non-polar solvents, benzoic acid derivatives often form hydrogen-bonded dimers. ucl.ac.ukacs.org In polar solvents, the interaction with the solvent molecules can disrupt this self-association. ucl.ac.ukacs.org Simulations could reveal the preferred conformations of the isopropoxy group and the orientation of the carboxylic acid group in solution, which are important for understanding its reactivity and solubility.

Interaction with Biological Macromolecules:

If this compound were being investigated as a potential drug candidate, MD simulations would be crucial for understanding its interaction with its biological target, such as a protein receptor or enzyme. dntb.gov.uanih.gov These simulations can predict the binding mode of the molecule within the active site of the protein and estimate the binding affinity. dntb.gov.ua By analyzing the trajectory of the simulation, researchers can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the protein-ligand complex. This information is vital for the rational design of more potent and selective inhibitors.

For instance, a simulation could track the stability of hydrogen bonds between the carboxylic acid group of the compound and amino acid residues in the protein's binding pocket. nih.gov The root mean square deviation (RMSD) of the ligand's position over time can indicate the stability of the binding pose. plos.org

While specific MD simulation studies on this compound are not prominently featured in the literature, the methodology is broadly applicable and would be a standard step in the computational assessment of this molecule for any biological application.

Applications and Research Trajectories in Advanced Chemical Fields

Precursor in Natural Product Synthesis

The strategic placement of reactive sites on the 3-Bromo-5-isopropoxybenzoic acid molecule makes it an ideal starting material for the total synthesis of intricate natural products.

Role in the Synthesis of Naphthylisoquinoline Alkaloids and Analogs

Research has highlighted the use of related brominated aromatic compounds as precursors in the synthesis of naphthylisoquinoline alkaloids. researchgate.net For instance, the synthesis of dioncophylline C, an antimalarial naphthylisoquinoline alkaloid, and its unnatural anti-HIV dimer, jozimine C, involved a brominated naphthalene (B1677914) derivative. researchgate.net The synthesis of these complex molecules often relies on the precise introduction of substituents and the formation of key carbon-carbon bonds, where a brominated precursor can be instrumental. While direct synthesis of naphthylisoquinoline alkaloids using this compound is not explicitly detailed in the provided results, the use of a similarly functionalized compound, l-bromo-5-isopropoxy-4-methoxy-2-methyl-naphthalene, as a synthetic precursor underscores the potential utility of such bromo-isopropoxy-substituted aromatic rings in this class of natural products. researchgate.net

Building Block for Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, this compound serves as a versatile scaffold for the development of novel therapeutic agents. Its functional groups provide handles for chemical elaboration to optimize biological activity, selectivity, and pharmacokinetic properties.

Design and Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Modulators

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play crucial roles in various physiological processes, particularly in the immune and nervous systems. wikipedia.org Modulators of these receptors have emerged as important therapeutics for autoimmune diseases like multiple sclerosis. wikipedia.orgclevelandclinic.orgnih.gov The general mechanism of action for S1P receptor modulators involves binding to S1P receptors on lymphocytes, leading to their internalization and preventing the migration of these immune cells from lymph nodes into the central nervous system. wikipedia.orgclevelandclinic.org

While the direct use of this compound in the synthesis of currently approved S1P modulators is not explicitly stated in the provided information, its structural motifs are relevant to the design of new modulators. The development of S1P receptor antagonists has involved the exploration of various aromatic scaffolds. nih.govresearchgate.net The isopropoxy group, for example, is a feature found in some endothelin-A receptor antagonists, highlighting its potential role in receptor binding. researchgate.net The bromo substituent on the benzoic acid can serve as a key site for cross-coupling reactions, a common strategy in medicinal chemistry to introduce diverse chemical functionalities.

Structure-Activity Relationship (SAR) Studies for Bioactive Analogs

Structure-activity relationship (SAR) studies are fundamental to drug discovery, aiming to understand how chemical structure influences biological activity. The modification of a lead compound, such as one derived from this compound, allows researchers to identify key structural features required for potency and selectivity.

For example, in the development of endothelin-A receptor antagonists, SAR studies revealed that an isopropoxy group was essential for potent binding affinity. researchgate.net Similarly, studies on other bioactive molecules have shown that halogen substitutions, such as bromine, can significantly impact inhibitory activity. nih.gov In the context of benzoic acid derivatives with anti-sickling properties, SAR studies have indicated that hydrophilic substituents on the phenyl ring are crucial for binding to the target protein. iomcworld.comresearchgate.net The carboxylic acid group of this compound can be converted to other functional groups, such as amides or esters, to explore their impact on biological activity. nih.gov

Below is a table summarizing key findings from SAR studies on related compounds, illustrating the importance of specific functional groups.

Compound ClassKey Structural FeatureImpact on ActivityReference
Endothelin-A Receptor AntagonistsIsopropoxy groupEssential for potent receptor binding researchgate.net
Indazole DerivativesBromo substitutionEnhanced inhibitory activity compared to methyl substitution nih.gov
BenzamidothiazolesBromo substitutionUtilized for further chemical modification nih.gov
Benzoic Acid Derivatives (Anti-sickling)Hydrophilic substituentsFacilitates interaction and binding to target iomcworld.comresearchgate.net

Application in Chiral Synthesis of Pharmaceutical Intermediates

The synthesis of chiral drugs, where only one enantiomer exhibits the desired therapeutic effect, is a critical aspect of modern pharmaceutical development. While the provided information does not directly detail the use of this compound in a specific chiral synthesis, the principles of such syntheses are well-established. For instance, in the synthesis of potent endothelin-A receptor antagonists, a chiral 2H-chromene-3-carboxylic acid derivative was identified as the crucial basic structure. researchgate.net The synthesis of specific enantiomers often involves chiral catalysts, chiral auxiliaries, or the resolution of a racemic mixture. The functional groups on this compound could be modified to facilitate such chiral transformations, leading to the production of enantiomerically pure pharmaceutical intermediates.

Exploration in Materials Science for Functional Derivatives

The unique electronic and structural properties of this compound also make it a candidate for exploration in materials science. The bromo- and carboxylic acid functionalities allow for its incorporation into larger molecular frameworks, such as polymers or metal-organic frameworks (MOFs), to create materials with specific functions. While direct applications in materials science are not extensively documented in the search results, the synthesis of sulfamoyl benzoic acid analogues for specific receptor targeting highlights how benzoic acid derivatives can be functionalized for specific applications. nih.gov The reactivity of the bromine atom in cross-coupling reactions opens up possibilities for creating conjugated materials with interesting optical or electronic properties.

Potential in Agrochemical Research as a Synthetic Intermediate

Extensive research into the applications of this compound as a synthetic intermediate in the development of new agrochemicals has not yielded specific, publicly available examples of its use in the synthesis of herbicides, fungicides, or insecticides. While the structural motifs present in this compound, such as the substituted benzene (B151609) ring, are common in various agrochemical classes, direct evidence from patent literature or scientific publications explicitly detailing its role as a precursor in the synthesis of commercial or late-stage developmental agrochemicals is not readily found.

The investigation into its potential has included searches of chemical databases and patent repositories for instances where this compound is listed as a reactant or starting material for compounds with registered agrochemical activity. These inquiries have not produced significant findings that would allow for a detailed discussion of its research trajectories in this advanced chemical field.

It is important to note that the absence of such information in the public domain does not definitively preclude its use in proprietary research and development within the agrochemical industry. Companies may have internal research programs exploring novel synthetic routes that are not disclosed. However, based on the available scientific and patent literature, the role of this compound as a key synthetic intermediate in agrochemical research is not currently established.

Further research and publication in this area would be necessary to fully deliniate any potential of this compound in the creation of novel and effective crop protection agents. Without such data, any discussion of its application in agrochemical synthesis remains speculative.

Future Perspectives and Research Challenges for 3 Bromo 5 Isopropoxybenzoic Acid

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 3-Bromo-5-isopropoxybenzoic acid is a critical first step for its broader application. While standard synthetic methodologies can be applied, future research should focus on developing more efficient and sustainable routes. Key starting materials could include 3,5-dihydroxybenzoic acid or 3-bromo-5-hydroxybenzoic acid.

A plausible and common method for the synthesis of this compound involves the Williamson ether synthesis. This would typically start with 3-bromo-5-hydroxybenzoic acid, which can be deprotonated with a suitable base to form a phenoxide. This phenoxide would then react with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) to form the desired ether linkage. The carboxylic acid group may require protection during this process to prevent unwanted side reactions.

Challenges in this area include optimizing reaction conditions to maximize yield and minimize the formation of byproducts. The use of greener solvents and catalysts is also a significant consideration. Modern synthetic approaches, such as microwave-assisted synthesis or flow chemistry, could offer substantial improvements in terms of reaction times and energy efficiency. Research into enzymatic or chemo-enzymatic methods could also provide highly selective and sustainable alternatives to traditional chemical synthesis.

Starting MaterialKey TransformationPotential Reagents and ConditionsKey Challenges
3-Bromo-5-hydroxybenzoic acidWilliamson Ether SynthesisBase (e.g., K2CO3, NaH), Isopropyl halide (e.g., 2-bromopropane), Solvent (e.g., DMF, Acetone)Optimization of reaction conditions, minimizing side reactions, potential need for protecting groups.
3,5-Dihydroxybenzoic acidSelective Bromination and EtherificationBrominating agent (e.g., NBS), Etherification reagentsRegioselectivity of bromination, selective etherification of one hydroxyl group.

In-depth Mechanistic Understanding of Key Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for process optimization and the development of novel transformations. The key reactions to investigate are the bromination of the aromatic ring and the formation of the ether linkage.

For the bromination step, if starting from a precursor without the bromine atom, understanding the directing effects of the existing substituents (hydroxyl and carboxyl groups) is crucial for controlling the regioselectivity. For the Williamson ether synthesis, detailed kinetic studies can elucidate the role of the solvent, base, and temperature on the reaction rate and efficiency.

Future research should employ a combination of experimental techniques, such as in-situ reaction monitoring (e.g., using IR or NMR spectroscopy), and computational modeling to map out the reaction pathways and identify key intermediates and transition states. This knowledge will be invaluable for designing more efficient synthetic protocols and for predicting the outcomes of new reactions.

Expansion of Derivatization Strategies for Diverse Applications

The true potential of this compound lies in its ability to be transformed into a wide array of derivatives. The carboxylic acid group can be readily converted into esters, amides, and acid chlorides, opening up a vast chemical space for exploration. The bromine atom provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, and alkynyl substituents.

A significant application of this compound has been identified in the synthesis of piperazine (B1678402) derivatives that act as monoacylglycerol lipase (B570770) (MAGL) inhibitors. mdpi.com MAGL is a therapeutic target for a range of conditions, including neuroinflammation, neurodegenerative diseases, and cancer. mdpi.com This highlights the potential of this compound as a key intermediate in medicinal chemistry.

Future research should systematically explore the derivatization of this scaffold to create libraries of novel compounds for biological screening. The combination of modifications at both the carboxylic acid and the bromo-positions can lead to a diverse set of molecules with a wide range of physicochemical properties and potential biological activities.

Synergistic Integration of Experimental and Computational Approaches

The synergy between experimental and computational chemistry offers a powerful approach to accelerate the research and development of this compound and its derivatives. Computational methods, such as Density Functional Theory (DFT), can be used to predict various properties of the molecule, including its geometry, electronic structure, and spectroscopic signatures (NMR, IR). mdpi.comnih.govresearchgate.net Such calculations can aid in the interpretation of experimental data and provide insights into the molecule's reactivity and potential for intermolecular interactions.

Molecular docking and dynamics simulations can be employed to predict the binding of derivatives to biological targets, guiding the design of more potent and selective inhibitors. For instance, computational studies could be used to optimize the interaction of derivatives with the active site of the MAGL enzyme.

The integration of computational predictions with experimental validation will be a key strategy for the efficient design of new molecules with desired properties, be it for pharmaceutical applications or materials science.

Discovery of Novel Biological Activities and Therapeutic Targets

Given its use as an intermediate for MAGL inhibitors, a clear avenue for future research is the exploration of other potential biological activities of this compound derivatives. The presence of the halogen atom and the ether linkage can influence the lipophilicity and metabolic stability of the molecule, which are important parameters for drug design.

Systematic screening of a library of derivatives against a panel of biological targets could uncover new therapeutic applications. Areas of interest could include other enzymes, receptors, and ion channels implicated in various diseases. The structural similarity to other biologically active benzoic acid derivatives suggests potential for activities such as anti-inflammatory, antimicrobial, or anticancer effects.

Further research should focus on synthesizing a diverse set of derivatives and evaluating their biological activity through in vitro and in vivo assays. The identification of new therapeutic targets for this chemical scaffold would significantly enhance its value in drug discovery.

Exploration of Supramolecular Assembly and Material Applications

The presence of a carboxylic acid group, a bromine atom, and an ether linkage makes this compound an interesting candidate for the construction of supramolecular assemblies. The carboxylic acid can form robust hydrogen-bonding networks, while the bromine atom can participate in halogen bonding, a highly directional and tunable non-covalent interaction.

Future research could explore the co-crystallization of this compound with other molecules to form novel co-crystals with tailored properties. Halogen bonding, in particular, is a powerful tool in crystal engineering for controlling the solid-state architecture of materials. nih.govrsc.org

The resulting supramolecular structures could have interesting applications in areas such as nonlinear optics, gas storage, or as functional materials with specific electronic or photophysical properties. A combination of single-crystal X-ray diffraction and computational modeling would be essential to understand and design these complex architectures.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-bromo-5-isopropoxybenzoic acid in laboratory settings?

Answer:
The synthesis typically involves bromination and alkoxylation steps. A plausible route includes:

  • Bromination : Starting with 5-isopropoxybenzoic acid, electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid) under controlled temperature (0–25°C) .
  • Regioselectivity : The isopropoxy group at position 5 directs bromination to position 3 due to its electron-donating nature. Reaction monitoring via TLC or HPLC is critical to confirm intermediate formation .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) yields high-purity product (>95%) .

Basic: How should researchers characterize and validate the purity of this compound?

Answer:
Use a combination of analytical techniques:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons adjacent to Br and isopropoxy groups) .
    • FT-IR : Validate carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (m/z 259.10 for [M+H]⁺) and isotopic patterns from bromine .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) and ≥95% area under the curve .

Advanced: What strategies mitigate regioselectivity challenges during bromination of alkoxybenzoic acids?

Answer:
Regioselectivity in bromination is influenced by steric and electronic factors:

  • Electronic Effects : Electron-donating groups (e.g., -OCH(CH₃)₂) activate specific positions. Computational modeling (DFT) predicts charge distribution to guide reagent selection .
  • Directed Bromination : Use directing groups (e.g., Lewis acids like FeBr₃) to enhance selectivity. For example, FeBr₃ coordinates with the carboxylic acid, directing Br to the meta position .
  • Flow Chemistry : Continuous flow systems improve reproducibility and reduce side products by maintaining precise reaction conditions (e.g., temperature, residence time) .

Advanced: How can this compound be utilized in pharmaceutical intermediate synthesis?

Answer:
The compound serves as a precursor for:

  • Cross-Coupling Reactions :
    • Suzuki-Miyaura : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) for biaryl scaffolds .
    • Sonogashira : Introduce alkynes for acetylene-containing intermediates .
  • Carboxylic Acid Derivatives : Convert to esters (via Fischer esterification) or amides (using SOCl₂ followed by amines) for prodrug development .
  • Case Study : Analogous brominated benzoic acids are used in thromboxane receptor antagonists, highlighting its potential in cardiovascular drug discovery .

Advanced: What analytical methods resolve contradictions in reported spectral data for brominated benzoic acid derivatives?

Answer:
Discrepancies in NMR or MS data often arise from solvent effects, impurities, or tautomerism. Solutions include:

  • Standardized Protocols : Use deuterated DMSO-d₆ or CDCl₃ for NMR and report solvent peaks .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C₁₀H₁₁BrO₃) with <2 ppm error .
  • Comparative Databases : Cross-reference with PubChem or Reaxys entries for validated spectra .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (H335) .
  • Storage : Sealed container, desiccated, at 2–8°C to prevent hydrolysis. Light-sensitive; store in amber glass .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced: How can computational chemistry optimize reaction conditions for derivatives of this compound?

Answer:

  • Density Functional Theory (DFT) : Predict transition states and activation energies for bromination or coupling steps .
  • Solvent Optimization : COSMO-RS models simulate solvent effects on reaction rates and yields .
  • Machine Learning : Train models on existing reaction data (e.g., temperature, catalyst load) to predict optimal conditions for new derivatives .

Basic: What are common impurities in this compound synthesis, and how are they removed?

Answer:

  • Impurities :
    • Di-brominated byproducts : Formed due to excess Br₂. Controlled stoichiometry (1:1 molar ratio) minimizes this .
    • Unreacted starting material : Removed via acid-base extraction (e.g., NaHCO₃ wash) .
  • Purification : Gradient column chromatography (hexane → ethyl acetate) or preparative HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.